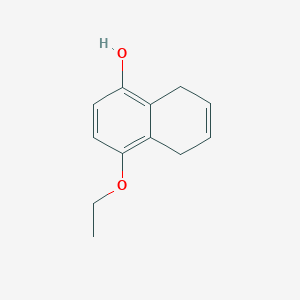![molecular formula C12H19Cl3Si2 B14396886 Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane CAS No. 89588-50-1](/img/structure/B14396886.png)
Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane is an organosilicon compound that features a silicon atom bonded to a phenyl group, two chlorine atoms, a propyl group, an ethyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane typically involves the reaction of dichloro(phenyl)silane with appropriate alkylating agents. One common method is the reaction of dichloro(phenyl)silane with 3-chloropropyltriethoxysilane under controlled conditions to introduce the propyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atom.
Hydrolysis: The silicon-chlorine bonds can be hydrolyzed in the presence of water to form silanols and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the compound can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .
Aplicaciones Científicas De Investigación
Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a wide range of chemical reactions. The pathways involved in these reactions depend on the specific functional groups present and the conditions under which the reactions occur .
Comparación Con Compuestos Similares
Similar Compounds
Dichloro(methyl)phenylsilane: Similar in structure but lacks the propyl and ethyl groups.
Chloro(dimethyl)phenylsilane: Contains two methyl groups instead of one methyl and one ethyl group.
Trichlorophenylsilane: Contains three chlorine atoms and lacks the alkyl groups.
Uniqueness
The presence of both alkyl and phenyl groups, along with multiple chlorine atoms, allows for a wide range of chemical modifications and applications .
Propiedades
Número CAS |
89588-50-1 |
|---|---|
Fórmula molecular |
C12H19Cl3Si2 |
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
dichloro-[3-(chloro-ethyl-methylsilyl)propyl]-phenylsilane |
InChI |
InChI=1S/C12H19Cl3Si2/c1-3-16(2,13)10-7-11-17(14,15)12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3 |
Clave InChI |
CPEQYWUWJZMJOM-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](C)(CCC[Si](C1=CC=CC=C1)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,12-Dimethoxynaphtho[2,3-a]azulene](/img/structure/B14396805.png)
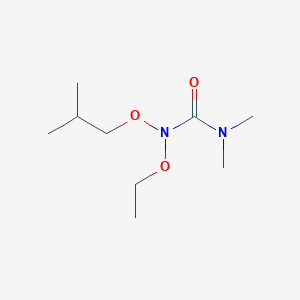
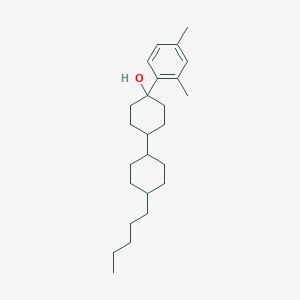

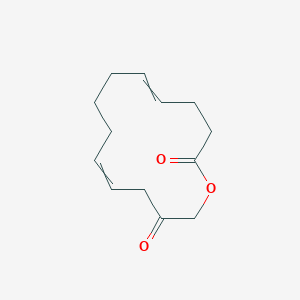
![{[1-(1-Methoxycyclohexyl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14396845.png)
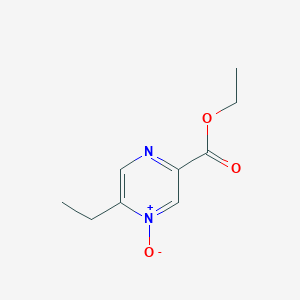

![1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14396861.png)

![N'-{3-[2-(4-Chlorophenyl)-2-hydroxyethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14396869.png)
![1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B14396873.png)

